molecular formula C20H27FN2O3 B5630006 N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide

N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide

Cat. No. B5630006
M. Wt: 362.4 g/mol
InChI Key: YSUVERQSCGYMLF-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves complex reactions aimed at introducing specific functional groups to achieve desired pharmacological activities. For instance, the synthesis of benzamide derivatives has been explored for their affinity towards dopamine D2, D3, and D4 receptors, showcasing the importance of substituents on the benzamide nuclei for receptor affinity and selectivity (Ohmori et al., 1996). Similarly, the creation of fluorinated benzamide neuroleptics through radiosynthesis highlights the significance of molecular modifications for enhancing neuroleptic properties (Mukherjee, 1991).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's interactions and stability. Studies on related compounds have employed X-ray crystallography and DFT calculations to elucidate their molecular geometry, showcasing the effect of intermolecular interactions on molecular conformations and the importance of dimerization and crystal packing in determining dihedral angles and rotational conformations (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of compounds like "N-[(3R*,4S*)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide" is shaped by their functional groups and molecular structure. For example, the preparation of fluorinated benzamides involves nucleophilic substitution reactions and ester hydrolysis, demonstrating the compound's capacity for chemical transformation and the synthesis of radio-labelled compounds for potential medical imaging applications (Zhou et al., 2021).

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied in more detail. Pyrrolidine derivatives are a rich source of biologically active compounds, and there is ongoing interest in developing new drugs based on this scaffold .

properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3/c1-20(2,3)19(25)23-10-15(12-5-6-12)16(11-23)22-18(24)14-9-13(21)7-8-17(14)26-4/h7-9,12,15-16H,5-6,10-11H2,1-4H3,(H,22,24)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUVERQSCGYMLF-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C(C1)NC(=O)C2=C(C=CC(=C2)F)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1C[C@@H]([C@H](C1)NC(=O)C2=C(C=CC(=C2)F)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-4-cyclopropyl-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-5-fluoro-2-methoxybenzamide

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